REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][CH2:5][C:6]([O:9][CH3:10])([CH3:8])[CH3:7].O1CCCC1.C(O)(=O)C(O)=O>O>[CH3:10][O:9][C:6]([CH3:8])([CH3:7])[CH2:5][CH2:4][CH:3]=[O:2]
|
Name
|
1,1,4-trimethoxy-4-methylpentane
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
COC(CCC(C)(C)OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 40 hours
|
Duration
|
40 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |